![molecular formula C17H22ClNO4 B6507141 2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide CAS No. 899729-93-2](/img/structure/B6507141.png)
2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a chlorophenoxy group and a spirocyclic dioxane ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-yl, can be synthesized via a sonochemical method using cyclohexanone and a suitable diol, such as 1,2-ethanediol, in the presence of an acid catalyst.
Chlorophenoxy Acetylation: The 4-chlorophenoxy group is introduced through a nucleophilic substitution reaction, where 4-chlorophenol reacts with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic dioxane ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups within the structure, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, this compound can be studied for its potential interactions with various biomolecules. Its spirocyclic structure may impart unique binding properties, making it a candidate for drug design and development.
Medicine
In medicine, research may focus on its potential as a therapeutic agent. The compound’s ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
Industrially, this compound could be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide exerts its effects involves its interaction with specific molecular targets. The chlorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the spirocyclic dioxane ring may provide steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide
- 2-(4-fluorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide
- 2-(4-methylphenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide
Uniqueness
Compared to its analogs, 2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide is unique due to the presence of the chlorine atom, which can significantly influence its electronic properties and reactivity. This makes it particularly interesting for studies involving electronic effects on chemical reactivity and biological activity.
Biological Activity
2-(4-chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide, with the CAS number 899729-93-2, is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₇H₂₂ClNO₄
- Molecular Weight : 339.8 g/mol
- Structure : The compound features a chlorophenoxy group and a spirodioxane moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. Research indicates that compounds similar in structure often exhibit affinity for sigma receptors, particularly σ1 receptors, which are implicated in various neurological processes.
Sigma Receptor Interaction
Studies suggest that compounds with similar frameworks demonstrate significant binding affinity to σ1 receptors. For instance, related compounds have shown selective binding with Ki values indicating high affinity (e.g., Ki = 42 nM for a structurally similar compound) . This interaction is crucial for mediating analgesic effects and neuroprotective activities.
Pharmacological Effects
- Analgesic Activity : Preliminary studies have indicated that this compound may exhibit analgesic properties through its action on the sigma receptor pathways.
- Neuroprotective Effects : Given the role of σ1 receptors in neuroprotection, this compound may also provide protective effects against neurodegenerative conditions.
Study 1: Analgesic Efficacy
A study evaluating the analgesic properties of similar compounds demonstrated that administration via intrathecal routes produced significant reductions in formalin-induced nociception in animal models. The doses ranged from 10 to 300 µg/paw, indicating a dose-dependent response .
Study 2: Binding Affinity Analysis
Molecular docking studies have shown that the binding of related compounds to σ1 receptors involves critical interactions with amino acid residues such as Asp126 and Tyr120. These interactions are essential for the ligand's efficacy and selectivity .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₂ClNO₄ |
Molecular Weight | 339.8 g/mol |
Sigma Receptor Affinity | Ki = 42 nM (for similar compound) |
Analgesic Dose Range | 10 - 300 µg/paw |
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c18-13-4-6-14(7-5-13)21-12-16(20)19-10-15-11-22-17(23-15)8-2-1-3-9-17/h4-7,15H,1-3,8-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCVTNGGLGDUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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